molecular formula C8H9IO B1599727 5-Iodo-2-methylanisole CAS No. 220728-62-1

5-Iodo-2-methylanisole

Cat. No. B1599727
M. Wt: 248.06 g/mol
InChI Key: JVKISKVALBFNFA-UHFFFAOYSA-N
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Patent
US07199243B2

Procedure details

5-amino-2-methylanisole (8.05 g, 58.7 mmol) was dissolved in 244 mL water and 8.1 mL concentrated H2SO4 and cooled to 0° C. NaNO2 (4.86 g, 70.4 mmol) in 61 mL water was added dropwise with stirring. Reaction was stirred 30 minutes at 0° C. Urea (0.70 g, 11.7 mmol) was added and stirring continued for an additional 30 minutes. The pale yellow solution was transferred to a dropping funnel and added slowly to a stirred solution of potassium iodide (19.48 g, 117.4 mmol) in 122 mL water. The solution was stirred at ambient temperature for 1 h after completion of the addition. The reaction was extracted with diethyl ether (3×300 mL). The organic extracts were combined and washed with 1M Na2S2O3 (2×200 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield 9.60 g (66%) of 5-iodo-2-methyl anisole as a brown oil.
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
Quantity
244 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.86 g
Type
reactant
Reaction Step Three
Name
Quantity
61 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.7 g
Type
reactant
Reaction Step Four
Quantity
19.48 g
Type
reactant
Reaction Step Five
Name
Quantity
122 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([O:8][CH3:9])[CH:7]=1.OS(O)(=O)=O.N([O-])=O.[Na+].NC(N)=O.[I-:24].[K+]>O>[I:24][C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([O:8][CH3:9])[CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
8.05 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)OC)C
Name
Quantity
244 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
4.86 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
61 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.7 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
19.48 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
122 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
was stirred 30 minutes at 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The pale yellow solution was transferred to a dropping funnel
STIRRING
Type
STIRRING
Details
The solution was stirred at ambient temperature for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
after completion of the addition
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with diethyl ether (3×300 mL)
WASH
Type
WASH
Details
washed with 1M Na2S2O3 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=CC(=C(C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.